molecular formula C20H20N2O3 B5913365 1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydroquinoline-3-carboxamide

1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B5913365
M. Wt: 336.4 g/mol
InChI Key: JUWPTXQKARMRSA-UHFFFAOYSA-N
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Description

1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Functional Group Modifications: Subsequent steps would involve introducing the ethyl, hydroxy, oxo, and carboxamide groups through various organic reactions such as alkylation, oxidation, and amidation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydroquinoline-3-carboxamide can undergo several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: Various substituents can be introduced at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline-2,4-dione derivative, while reduction could produce a dihydroquinoline derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydroquinoline-3-carboxamide would depend

Properties

IUPAC Name

1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-22-16-12-8-7-11-15(16)18(23)17(20(22)25)19(24)21-13(2)14-9-5-4-6-10-14/h4-13,23H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWPTXQKARMRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC(C)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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